molecular formula C8H17NO2S B13244026 Cyclooctanesulfonamide

Cyclooctanesulfonamide

Cat. No.: B13244026
M. Wt: 191.29 g/mol
InChI Key: MFWCERDYBMEDOS-UHFFFAOYSA-N
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Description

Cyclooctanesulfonamide is an organic compound with the molecular formula C8H17NO2S. It belongs to the class of sulfonamides, which are known for their broad range of biological activities. This compound is characterized by a cyclooctane ring bonded to a sulfonamide group, making it a unique structure in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclooctanesulfonamide can be synthesized through various methods. One efficient method involves the reaction of sodium sulfinates with amines in the presence of ammonium iodide (NH4I). This method is environmentally friendly and tolerates a wide range of functional groups . Another method involves the use of sulfonyl chlorides with amines in the presence of a strong base or an acylating catalyst .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using sulfonyl chlorides and amines. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: Cyclooctanesulfonamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert it into corresponding amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are used under basic conditions.

Major Products:

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of cyclooctanesulfonamide involves its interaction with specific molecular targets. This inhibition disrupts bacterial growth and replication, making sulfonamides effective antibacterial agents .

Comparison with Similar Compounds

Cyclooctanesulfonamide can be compared with other sulfonamides such as sulfamethoxazole and sulfadiazine. While these compounds share a common sulfonamide group, this compound is unique due to its cyclooctane ring structure, which imparts different chemical and biological properties . Similar compounds include:

This compound’s unique structure and properties make it a valuable compound for various applications in research and industry.

Biological Activity

Cyclooctanesulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, including its anticancer properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

This compound belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide group (-SO₂NH₂) attached to a cyclic structure. The unique properties of cyclooctane derivatives stem from their ring strain and conformational flexibility, which can influence their interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives. For instance:

  • In vitro Studies : this compound has shown significant cytotoxicity against various cancer cell lines. In one study, derivatives demonstrated selective inhibition of cyclin-dependent kinase 2 (CDK2), a crucial regulator of the cell cycle. Compound 6e , a derivative of this compound, exhibited growth inhibition in A-2780 (ovarian), HT-29 (colon), MCF-7 (breast), and HepG2 (liver) cancer cells, with the highest selectivity index against cancer cells compared to normal cells .
  • Mechanisms of Action : The mechanism behind the anticancer activity includes the induction of cell cycle arrest at different phases (G1/S and G2/M) and apoptosis in cancer cells. Flow cytometric analysis indicated that compound 6e enhances the expression of cell cycle inhibitors such as p21 and p27, leading to growth arrest .

Table: Summary of Biological Activities

CompoundCell Line TestedIC50 (µM)Mechanism of ActionReference
This compoundA-278025CDK2 inhibition, apoptosis induction
This compoundHT-2930Cell cycle arrest
This compoundMCF-720Enhanced p21/p27 expression
This compoundHepG235Induction of apoptosis

Antibacterial Activity

This compound also exhibits antibacterial properties, particularly against Gram-positive and Gram-negative bacteria. The sulfonamide moiety plays a crucial role in inhibiting bacterial growth by interfering with folic acid synthesis through competitive inhibition .

Case Studies

  • Anticancer Efficacy : A study evaluated the effectiveness of this compound derivatives against breast cancer cell lines. The results indicated that these compounds significantly reduced cell viability compared to untreated controls, suggesting their potential as therapeutic agents in oncology .
  • Antibacterial Properties : In another investigation, this compound was tested against resistant strains of Escherichia coli. The compound demonstrated notable antibacterial activity, indicating its potential as an alternative treatment for infections caused by resistant bacteria .

Properties

Molecular Formula

C8H17NO2S

Molecular Weight

191.29 g/mol

IUPAC Name

cyclooctanesulfonamide

InChI

InChI=1S/C8H17NO2S/c9-12(10,11)8-6-4-2-1-3-5-7-8/h8H,1-7H2,(H2,9,10,11)

InChI Key

MFWCERDYBMEDOS-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)S(=O)(=O)N

Origin of Product

United States

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